

Application Notes & Protocols: Functionalization of Nanoparticles with Amino-PEG2-CH₂CH₂-SH Hydrochloride

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Compound of Interest

Compound Name: Amino-PEG2-CH₂CH₂-SH
hydrochloride

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These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with **Amino-PEG2-CH₂CH₂-SH hydrochloride**. This bifunctional linker allows for the stable anchoring of the molecule to the nanoparticle surface via a strong gold-thiol bond, while presenting a terminal primary amine for subsequent bioconjugation. The polyethylene glycol (PEG) spacer enhances the colloidal stability of the nanoparticles in biological media by reducing non-specific protein adsorption.^{[1][2]}

Core Principles

The functionalization process is primarily achieved through a ligand exchange reaction.^[3] Initially, gold nanoparticles are synthesized and stabilized with a weakly bound capping agent, such as citrate. The **Amino-PEG2-CH₂CH₂-SH hydrochloride** is then introduced, and the thiol group displaces the citrate ions on the surface of the gold nanoparticles, forming a more stable covalent bond.^{[2][4]} The terminal amine group, initially protonated as a hydrochloride salt, can be deprotonated under appropriate pH conditions to become a reactive nucleophile for subsequent conjugation reactions.

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[3]

Materials:

- Hydrogen tetrachloroaurate (HAuCl_4) solution (1.0 mM)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$) solution (1% w/v)
- Ultrapure water (18.2 MΩ·cm)
- Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
- Stirring hotplate
- Magnetic stir bar

Procedure:

- In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl_4 solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[3]
- Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl_4 solution while stirring vigorously.[3]
- Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[3]
- Continue boiling and stirring for an additional 10-15 minutes.[3]
- Remove the flask from the heat and allow it to cool to room temperature.
- Store the synthesized citrate-capped AuNPs at 4°C until further use.[3]

Part 2: Functionalization with Amino-PEG2-CH₂CH₂-SH Hydrochloride

This protocol describes the ligand exchange reaction to replace the citrate capping agent with **Amino-PEG2-CH₂CH₂-SH hydrochloride**.

Materials:

- Citrate-capped AuNP solution (from Part 1)
- **Amino-PEG2-CH₂CH₂-SH hydrochloride**
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water

Procedure:

- Prepare a stock solution of **Amino-PEG2-CH₂CH₂-SH hydrochloride** in ultrapure water. A typical concentration is 1-10 mM.
- In a microcentrifuge tube, add the citrate-capped AuNP solution.
- Add the **Amino-PEG2-CH₂CH₂-SH hydrochloride** stock solution to the AuNP solution. A molar excess of the thiol ligand is typically used.
- Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[3]
- After incubation, purify the functionalized AuNPs by centrifugation to remove excess linker and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).[3]
- Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4) or ultrapure water.
- Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[3]
- After the final wash, resuspend the Amino-PEG2-CH₂CH₂-SH functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

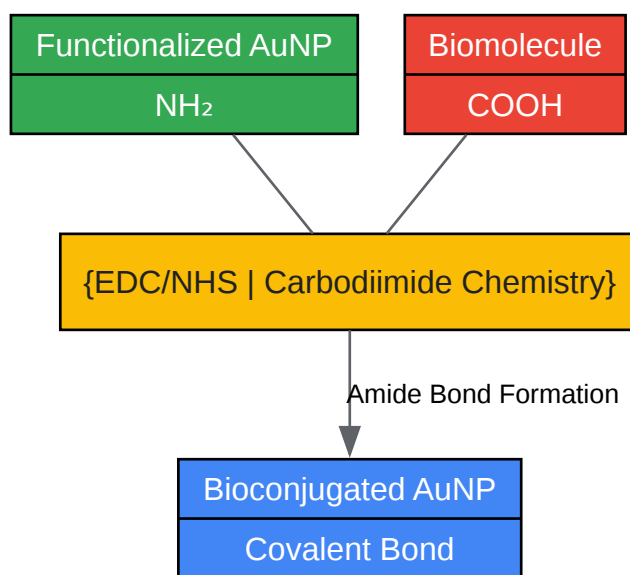
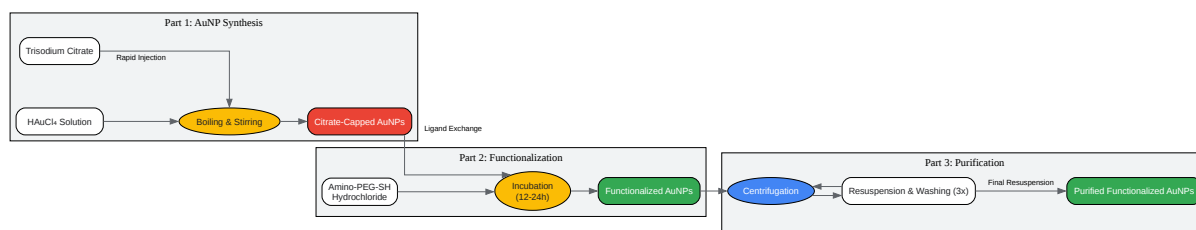
Parameter	Before Functionalization (Citrate-Capped AuNPs)	After Functionalization (Amino-PEG-SH AuNPs)	Technique
Hydrodynamic Diameter	Smaller	Larger due to the PEG layer	Dynamic Light Scattering (DLS)
Zeta Potential	Negative (due to citrate)	Less negative or slightly positive (depending on pH and amine protonation)	Zeta Potential Measurement
Surface Plasmon Resonance	Characteristic peak (~520 nm for ~20 nm AuNPs)	A slight red-shift in the peak wavelength	UV-Vis Spectroscopy

Table 1: Expected Characterization Data for AuNPs before and after functionalization.

Nanoparticle Diameter	Centrifugation Speed (RCF, g)	Centrifugation Time (min)
10 nm	~21,000	30
20 nm	~16,000	20
50 nm	~8,000	15
100 nm	~3,000	10

Table 2: General Centrifugation Guidelines for Purification of AuNPs. (Adapted from general knowledge of nanoparticle handling).

Visualized Workflows



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